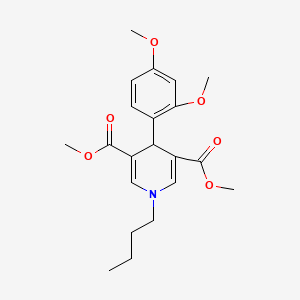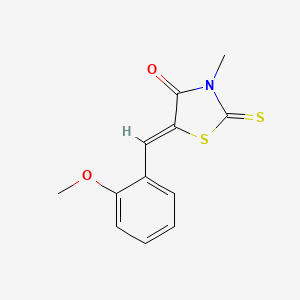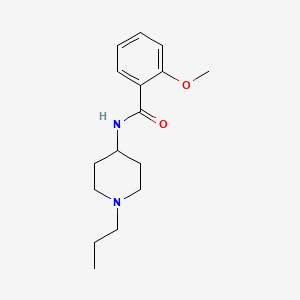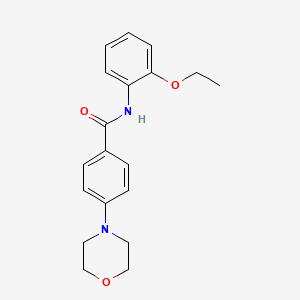
dimethyl 1-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Übersicht
Beschreibung
Dimethyl 1-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DMDD, is a compound with a unique chemical structure that has been widely studied for its potential applications in scientific research. DMDD has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating the mechanisms of various biological processes. In
Wissenschaftliche Forschungsanwendungen
Dimethyl 1-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been widely studied for its potential applications in scientific research. One major area of interest is in the study of calcium signaling, as dimethyl 1-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit calcium release from intracellular stores. This makes dimethyl 1-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate a useful tool for investigating the role of calcium signaling in a variety of biological processes, including muscle contraction, neurotransmitter release, and gene expression.
Wirkmechanismus
The mechanism of action of dimethyl 1-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its ability to inhibit the ryanodine receptor, a protein that plays a critical role in calcium release from intracellular stores. dimethyl 1-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate binds to a specific site on the ryanodine receptor, preventing it from opening and releasing calcium ions into the cytoplasm. This inhibition of calcium release has downstream effects on a variety of cellular processes, including muscle contraction, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
dimethyl 1-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has a variety of biochemical and physiological effects that make it a useful tool for investigating the mechanisms of various biological processes. In addition to its effects on calcium signaling, dimethyl 1-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the activity of cyclic AMP-dependent protein kinase (PKA) and protein kinase C (PKC), two important signaling molecules in the cell. dimethyl 1-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to have antiproliferative effects on cancer cells, making it a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of dimethyl 1-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is its specificity for the ryanodine receptor, which allows for precise control of calcium signaling in the cell. However, dimethyl 1-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has some limitations as well. Its effects on other cellular processes, such as PKA and PKC activity, may complicate the interpretation of experimental results. Additionally, the synthesis of dimethyl 1-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a multi-step process that requires specialized equipment and expertise, which may limit its availability to researchers.
Zukünftige Richtungen
There are many future directions for research on dimethyl 1-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is in the development of more potent and selective inhibitors of the ryanodine receptor, which could have important therapeutic applications. Another area of interest is in the investigation of the effects of dimethyl 1-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate on other cellular processes, such as PKA and PKC activity. Finally, the development of new synthetic methods for dimethyl 1-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate could make it more accessible to researchers and facilitate its use in scientific research.
Eigenschaften
IUPAC Name |
dimethyl 1-butyl-4-(2,4-dimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO6/c1-6-7-10-22-12-16(20(23)27-4)19(17(13-22)21(24)28-5)15-9-8-14(25-2)11-18(15)26-3/h8-9,11-13,19H,6-7,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSQJHXBQAUMSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(C(=C1)C(=O)OC)C2=C(C=C(C=C2)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cycloheptylacetamide](/img/structure/B4750943.png)
![3,4-difluoro-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4750973.png)



![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4750994.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B4750996.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4751009.png)
![6-(hexylthio)benzo[cd]indol-2(1H)-one](/img/structure/B4751013.png)

![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4751030.png)
![methyl 4-chloro-3-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4751036.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide](/img/structure/B4751054.png)